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(3R,4S)-3,4-Diethyl-1,2-dioxetane

Cat. No.: B14445833
CAS No.: 73353-62-5
M. Wt: 116.16 g/mol
InChI Key: PNBGIVLARUKXJI-OLQVQODUSA-N
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Description

Overview of 1,2-Dioxetanes as High-Energy Intermediates in Chemiluminescence Research

1,2-Dioxetanes are four-membered rings containing a peroxide (-O-O-) bond. This structural feature makes them highly strained and energetically unstable, positioning them as high-energy intermediates in various chemical reactions. acs.orgnih.govacs.orgresearchgate.net Their significance in chemiluminescence research stems from their ability to decompose thermally, yielding two carbonyl-containing fragments. acs.orgnih.gov Crucially, this decomposition process can lead to the formation of one of the carbonyl products in an electronically excited state. The subsequent relaxation of this excited state to the ground state results in the emission of light, a process known as chemiluminescence.

The general mechanism for many chemiluminescent and bioluminescent reactions involves the initial oxygenation of a substrate to generate a high-energy peroxide intermediate, which then undergoes thermolysis to produce light. researchgate.net Kinetic studies have provided evidence for the formation of 1,2-dioxetanes as these crucial high-energy intermediates in the chemiluminescent reactions of various organic molecules. acs.orgnih.govacs.org The efficiency of this light emission, quantified by the chemiluminescence quantum yield, is dependent on the structure of the dioxetane and the reaction conditions. rsc.org

Some of the most well-studied chemiluminescent systems, such as those based on spiroadamantane 1,2-dioxetanes, are believed to operate through a chemically initiated electron exchange luminescence (CIEEL) mechanism. nih.gov However, alternative mechanisms have also been proposed, highlighting the ongoing research into the precise pathways of dioxetane decomposition and light emission. nih.gov

Significance of Chirality in Dioxetane Reactivity and Electronic Transitions, with Specific Relevance to (3R,4S)-3,4-Diethyl-1,2-dioxetane

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a profound role in many areas of chemistry, including drug action and molecular recognition. youtube.com In the context of dioxetanes, chirality can significantly influence their reactivity and the nature of the electronic transitions that occur during decomposition. The specific stereochemistry of a dioxetane, such as in this compound, dictates the spatial arrangement of its substituents. This, in turn, can affect the stability of the molecule, the pathway of its decomposition, and the efficiency of excited state formation.

For this compound, the "3R,4S" designation specifies the absolute configuration at the two stereogenic carbon atoms of the dioxetane ring. This particular arrangement of the ethyl groups influences the conformational preferences of the ring and the transition state energies for decomposition. The stereochemical relationship between the substituents can impact the partitioning between different decomposition pathways, potentially leading to variations in the yields of singlet and triplet excited states. While the broader implications of chirality on dioxetane reactivity are an active area of research, the specific electronic transitions and detailed mechanistic pathways for individual chiral dioxetanes like this compound remain a subject of detailed investigation.

Historical Development of Mechanistic Understanding in Dioxetane Decomposition Studies

The understanding of how 1,2-dioxetanes decompose to produce light has evolved considerably over time. Early research in the field established the fundamental principle that these strained peroxides undergo thermal decomposition to yield excited state products. acs.org A key development was the proposal of a concerted mechanism, where the O-O and C-C bonds of the dioxetane ring break in a coordinated, albeit not necessarily synchronous, fashion. acs.org

This initial concept has been refined through both experimental and theoretical studies. The currently accepted model for the decomposition of the parent 1,2-dioxetane (B1211799) is often described as an asynchronous concerted or merged mechanism. acs.org This model suggests an initial stretching of the O-O bond, followed by a biradical-like phase as this bond breaks, and finally, the cleavage of the C-C bond to form the two carbonyl products. acs.org The existence of a short-lived biradical intermediate has been supported by advanced computational studies. acs.org

Furthermore, the role of conical intersections, points of degeneracy between electronic states, has become increasingly recognized as crucial in understanding the non-adiabatic transitions that lead to the population of excited states. nih.gov The study of various substituted dioxetanes has also contributed significantly to our understanding, revealing how electronic and steric effects of the substituents can influence the activation energy of the decomposition and the quantum yield of chemiluminescence. escholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B14445833 (3R,4S)-3,4-Diethyl-1,2-dioxetane CAS No. 73353-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73353-62-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4R)-3,4-diethyldioxetane

InChI

InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

PNBGIVLARUKXJI-OLQVQODUSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](OO1)CC

Canonical SMILES

CCC1C(OO1)CC

Origin of Product

United States

Synthetic Methodologies for Chiral 1,2 Dioxetanes: Focus on Stereocontrol Towards 3r,4s 3,4 Diethyl 1,2 Dioxetane

General Synthetic Routes to 1,2-Dioxetane (B1211799) Ring Formation

The formation of the 1,2-dioxetane ring is primarily achieved through the reaction of an alkene with singlet oxygen ([¹O₂]), a process known as [2+2] cycloaddition. researchgate.netrug.nl This reaction is often facilitated by a photosensitizer. google.com Another common method involves the base-induced or silver ion-assisted cyclization of β-halohydroperoxides. cdnsciencepub.comresearchgate.net These general routes, however, typically yield racemic mixtures when applied to prochiral alkenes.

The stability of the resulting 1,2-dioxetane is significantly influenced by the substituents on the ring. researchgate.net Bulky substituents, such as adamantyl groups, are often incorporated to enhance thermal stability, which is crucial for the isolation and characterization of these high-energy molecules. worldscientific.comnih.gov

Enantioselective and Diastereoselective Synthesis of Vicinally Disubstituted Dioxetanes, with an Emphasis on the (3R,4S) Configuration

Achieving the specific (3R,4S) configuration in 3,4-diethyl-1,2-dioxetane necessitates highly controlled enantioselective and diastereoselective synthetic methods. While direct asymmetric [2+2] cycloaddition of singlet oxygen to an alkene remains a significant challenge, stereocontrol is typically introduced at the stage of the alkene precursor or through the use of chiral auxiliaries.

For vicinally disubstituted dioxetanes, the stereochemical outcome is dictated by the geometry of the starting alkene. The syn addition of singlet oxygen to a cis-alkene would lead to a cis-dioxetane, while addition to a trans-alkene would result in a trans-dioxetane. Therefore, to obtain the (3R,4S) configuration, which is a trans-isomer, a (Z)- or (E)-3,4-diethylhex-3-ene would be the required precursor, depending on the facial selectivity of the singlet oxygen addition.

Modern synthetic methods are increasingly focusing on catalytic asymmetric reactions to generate chiral building blocks that can be converted to the desired dioxetane. For instance, nickel-catalyzed reductive couplings of dienol ethers and aldehydes can provide access to monoprotected vicinal diols with excellent diastereo- and enantioselectivity. nih.gov These diols can then be transformed into the target chiral alkenes. The ability to access both syn and anti diol products by selecting the appropriate diene configuration is particularly noteworthy. nih.gov

Strategies for Chiral Induction and Resolution in Dioxetane Precursors

Given the challenges of direct asymmetric dioxetane synthesis, a common strategy is the synthesis and resolution of chiral precursors. This can involve several approaches:

Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to the alkene precursor to direct the stereochemical course of subsequent reactions, including the formation of the dioxetane ring. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Synthesis of Precursors: The enantioselective synthesis of chiral alkenes or their precursors, such as chiral diols or epoxides, is a powerful approach. For example, asymmetric dihydroxylation (AD) can produce chiral diols, although achieving high enantioselectivity for cis-1,2-disubstituted alkenes to form anti-diols can be challenging. nih.gov Alternative methods, such as asymmetric ring opening/cross metathesis (AROCM), have been developed to synthesize 1,2-anti-diols with high enantiopurity. nih.gov

Chiral Resolution: The separation of a racemic mixture of a key intermediate into its individual enantiomers is a well-established technique. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org While effective, this method has the inherent drawback of a maximum 50% yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. wikipedia.org Biocatalytic methods, using enzymes like alcohol dehydrogenases, are also emerging as powerful tools for the stereoselective synthesis and resolution of chiral precursors. researchgate.netnih.gov

Table 1: Comparison of Strategies for Chiral Induction

StrategyDescriptionAdvantagesDisadvantages
Chiral AuxiliariesA chiral molecule is temporarily incorporated to control stereochemistry.Can provide high levels of stereocontrol.Requires additional steps for attachment and removal.
Asymmetric SynthesisA chiral catalyst or reagent is used to create the desired stereocenter.Potentially more atom-economical.Development of highly selective catalysts can be challenging.
Chiral ResolutionA racemic mixture is separated into its enantiomers.Well-established and widely applicable.Maximum theoretical yield of 50% for the desired enantiomer.

Methodological Advancements in Dioxetane Isolation and Stability Enhancement for Research Purposes

The inherent instability of 1,2-dioxetanes, arising from the weak O-O bond and ring strain, poses significant challenges for their isolation and purification. cdnsciencepub.comresearchgate.net Their decomposition is often accompanied by chemiluminescence. researchgate.net

Recent research has focused on strategies to enhance the stability of these compounds to facilitate their use in various applications, including as chemiluminescent probes. nih.govnih.gov Key strategies include:

Steric Hindrance: The introduction of bulky substituents, such as adamantyl groups, adjacent to the dioxetane ring significantly increases their thermal stability. rug.nlworldscientific.com This steric shielding prevents intermolecular reactions that can lead to decomposition.

Electronic Effects: The electronic nature of the substituents can also influence stability. dtic.mil While a comprehensive understanding is still evolving, the strategic placement of electron-withdrawing or -donating groups can modulate the decomposition pathway and kinetics. rsc.org

Purification Techniques: Low-temperature chromatographic techniques are often employed for the purification of 1,2-dioxetanes. researchgate.net Given their thermal lability, all manipulations are typically carried out at low temperatures to prevent decomposition. cdnsciencepub.com Distillation under high vacuum at low temperatures has also been used for the isolation of some dioxetanes. cdnsciencepub.com

Table 2: Factors Influencing 1,2-Dioxetane Stability

FactorEffect on StabilityExample
Steric Bulk of SubstituentsIncreased bulk generally increases thermal stability.Adamantyl-substituted dioxetanes are significantly more stable than their less hindered counterparts.
Electronic Nature of SubstituentsCan either stabilize or destabilize the ring depending on the specific groups and their positions.Aryl groups with electron-withdrawing substituents can influence the chemiluminescence properties and decomposition kinetics. rsc.org
TemperatureHigher temperatures lead to rapid decomposition.Most dioxetanes require storage at low temperatures.
PurityImpurities can sometimes catalyze decomposition.Purification is crucial for obtaining reliable stability data.

Mechanistic Investigations of 3r,4s 3,4 Diethyl 1,2 Dioxetane Decomposition

Elucidating the Thermal Decomposition Pathways of 1,2-Dioxetanes

The thermal decomposition of 1,2-dioxetanes is a fascinating process that leads to the formation of two carbonyl fragments, often with one in an electronically excited state, which is the origin of the observed chemiluminescence. researchgate.net The mechanism of this decomposition has been a topic of considerable debate, with evidence pointing towards both stepwise and concerted pathways.

A widely supported mechanism for the thermal decomposition of 1,2-dioxetanes involves a stepwise process initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.netacs.org This initial bond scission results in the formation of a 1,4-biradical intermediate. researchgate.netrsc.org Computational studies, employing methods such as multistate multiconfigurational second-order perturbation theory (MS-CASPT2), have provided significant insights into this pathway. researchgate.netacs.org These studies indicate that after the initial O-O bond cleavage, the system enters a biradical region where multiple singlet and triplet states are close in energy. researchgate.netrsc.org

The stability of the 1,2-dioxetane (B1211799) ring and the activation energy for its decomposition are influenced by the substituents on the ring. researchgate.net For instance, the introduction of bulky substituents can increase the strain on the ring and potentially lower the activation energy for the O-O bond cleavage. acs.org

Table 1: Key Features of the Biradical Decomposition Pathway

StepDescriptionKey Intermediates/States
1 Homolytic cleavage of the O-O bond. researchgate.netacs.org1,4-biradical. researchgate.netrsc.org
2 Existence in a biradical region with close-lying singlet and triplet states. researchgate.netrsc.orgDegenerate singlet and triplet biradical states.
3 Cleavage of the C-C bond. researchgate.netTwo carbonyl fragments (one potentially in an excited state). researchgate.net

While the biradical mechanism is well-supported, the possibility of a concerted decomposition pathway, where the O-O and C-C bonds break simultaneously, has also been considered. rsc.org However, high-level computational studies on various 1,2-dioxetanes and related compounds have often favored a biradical or a merged mechanism over a purely concerted one. researchgate.netacs.org For instance, in the case of 1,2-dioxetanedione, the decomposition is described as occurring in a concerted but not simultaneous fashion, highlighting the nuanced nature of these reactions. acs.orgresearchgate.net The distinction between a purely concerted and a merged biradical mechanism can be subtle and depends on the specific substitution pattern of the dioxetane ring.

Chemically Initiated Electron Exchange Luminescence (CIEEL) in Substituted Dioxetanes

Chemically Initiated Electron Exchange Luminescence (CIEEL) is a powerful mechanism that significantly enhances the efficiency of light emission from the decomposition of certain 1,2-dioxetanes. This process involves the interaction of the dioxetane with an electron-donating species, often referred to as an activator. researchgate.net

In many chemiluminescent systems based on 1,2-dioxetanes, the molecule is designed to include a substituent that can act as an internal electron donor. Upon a specific trigger, this substituent initiates an intramolecular electron transfer (IET) to the dioxetane ring. This IET process is a key step in what is known as the intramolecular CIEEL mechanism. researchgate.net The transfer of an electron to the antibonding σ* orbital of the O-O bond facilitates its cleavage, leading to a radical ion pair. Subsequent charge annihilation within this pair generates the excited state of the emitter, which then luminesces. The efficiency of this process is highly dependent on the thermodynamics of the electron transfer and the stability of the resulting intermediates.

While both Charge Transfer Induced Luminescence (CTIL) and CIEEL involve electron transfer processes leading to light emission, they represent distinct mechanistic pathways. In the context of 1,2-dioxetanes, CIEEL typically involves the catalytic decomposition of the dioxetane initiated by an external or internal electron donor, leading to the formation of an excited state product. researchgate.netnih.gov The key feature is the "exchange" of an electron, which triggers the chemical decomposition.

The term CTIL is a broader concept that can encompass various luminescence phenomena arising from charge transfer interactions. While CIEEL can be considered a specific type of CTIL, the distinction often lies in the detailed sequence of events and the nature of the interacting species.

Stereochemical Influence on Reaction Dynamics and Transition States in (3R,4S)-3,4-Diethyl-1,2-dioxetane Decomposition

The stereochemistry of the substituents on the 1,2-dioxetane ring can exert a significant influence on the dynamics of the decomposition reaction and the geometry of the transition states. For this compound, the trans configuration of the ethyl groups will dictate the steric interactions in the ground state and along the reaction coordinate.

As the O-O bond elongates and the molecule proceeds towards the biradical intermediate, the torsional and bending modes involving the ethyl groups will play a role in the energetics of the transition state. The specific orientation of these groups can affect the stability of the biradical and the subsequent partitioning between different product channels, including the formation of singlet versus triplet excited states. While detailed experimental and computational studies specifically on this compound are not extensively reported in the provided context, the principles derived from studies on other substituted dioxetanes suggest that the stereochemical arrangement is a critical factor in determining the precise activation energies and product distributions.

Kinetic Analysis of Thermal Decomposition Processes for this compound

The thermal decomposition of 1,2-dioxetanes is a well-studied class of reactions known for its ability to generate electronically excited carbonyl products, leading to the phenomenon of chemiluminescence. The kinetics of this decomposition are highly dependent on the substitution pattern of the dioxetane ring. For this compound, a cis-disubstituted dioxetane, the decomposition pathway is understood to proceed through a unimolecular mechanism.

Detailed kinetic studies on closely related alkyl-substituted dioxetanes have provided significant insights into the activation parameters governing these decomposition processes. Research on tetraethyldioxetane, a structurally similar compound, has been particularly informative. The activation energy (Ea) and the Arrhenius pre-exponential factor (log A) are key parameters that characterize the stability and decomposition rate of these high-energy molecules.

A study on a series of alkyl-substituted dioxetanes, including tetraethyldioxetane, determined the activation parameters for their unimolecular thermolysis. cdnsciencepub.com These experimental findings are crucial for understanding the influence of alkyl substituents on the stability of the dioxetane ring. The thermolysis of these compounds yields the corresponding ketones. cdnsciencepub.com For tetraethyldioxetane, the decomposition results in 3-pentanone (B124093). cdnsciencepub.com

The activation parameters for tetraethyldioxetane provide a valuable reference for understanding the kinetic behavior of this compound due to the structural similarities. The slightly different substitution pattern in the (3R,4S) isomer is expected to have a nuanced effect on the activation parameters, though the fundamental decomposition mechanism remains the same. The stability of disubstituted 1,2-dioxetanes has been noted to be similar to that of 1,2-dioxetanone derivatives. lookchem.com

The following table summarizes the experimentally determined activation parameters for the thermal decomposition of tetraethyldioxetane, which serves as a close analog for the kinetic behavior of this compound.

CompoundActivation Energy (Ea) (kcal/mol)log A
Tetraethyldioxetane30.815.2
Data sourced from Richardson, et al. (1974). cdnsciencepub.com

It is important to note that while the data for tetraethyldioxetane offers a strong comparative basis, minor differences in the activation parameters for this compound may arise due to the specific stereochemical arrangement and the absence of geminal diethyl substitution at the C3 and C4 positions.

Electronic States and Chemiluminescence Phenomena in 3r,4s 3,4 Diethyl 1,2 Dioxetane

Generation and Characterization of Electronically Excited Products

The thermolysis of (3R,4S)-3,4-diethyl-1,2-dioxetane proceeds through the cleavage of the weak oxygen-oxygen bond, followed by the breaking of the carbon-carbon bond of the four-membered ring. This concerted or sequential process results in the formation of two molecules of 3-pentanone (B124093). The energy released during this decomposition is sufficient to populate the electronically excited states of one of the resulting ketone molecules.

A fraction of the decomposition reactions of this compound directly populates the first electronically excited singlet state (S₁) of a 3-pentanone molecule. This process is a direct chemiexcitation pathway. The excited 3-pentanone in the S₁ state can then relax to the ground state (S₀) through the emission of a photon, a process known as fluorescence.

The quantum yield of singlet excited state formation (ΦS) in the decomposition of simple dialkyl-1,2-dioxetanes is generally low. For instance, studies on closely related symmetric alkyl-substituted dioxetanes have shown that the formation of triplet excited states is significantly favored over singlet states. lookchem.com The emission from the singlet excited state is typically short-lived.

The predominant pathway for the generation of electronically excited products from the thermolysis of this compound involves the formation of the triplet excited state (T₁) of 3-pentanone. The quantum yield for triplet state formation (ΦT) is significantly higher than that for the singlet state. In many simple 1,2-dioxetanes, the ratio of triplet to singlet excited state formation can be on the order of 100 or more. lookchem.com

The formation of the triplet state is thought to occur through a process called intersystem crossing (ISC). In this process, the initially formed singlet biradical, resulting from the O-O bond cleavage, undergoes a spin flip to a more stable triplet biradical. Subsequent C-C bond cleavage of this triplet biradical then yields one ground-state ketone molecule and one triplet excited-state ketone molecule.

The high yield of the triplet state is a key feature of the chemiluminescence of many 1,2-dioxetanes. However, the direct emission of light from the triplet state (phosphorescence) of the resulting ketone at room temperature in solution is often inefficient due to quenching processes.

Energy Transfer Mechanisms from Dioxetane Decomposition

In this mechanism, the excited 3-pentanone molecule (either in the singlet or triplet state) transfers its energy to a fluorescent molecule present in the system. This energy acceptor is then promoted to its excited state and subsequently emits light with its characteristic fluorescence spectrum. This process is known as chemically initiated electron exchange luminescence (CIEEL) when an electron transfer mechanism is involved, or more generally as intermolecular chemiluminescence.

The efficiency of this energy transfer depends on several factors, including the concentration of the acceptor, the overlap between the emission spectrum of the excited ketone and the absorption spectrum of the acceptor, and the lifetime of the excited ketone.

Factors Governing Chemiluminescence Quantum Yields

ΦCL = ΦES × ΦF/P

Several factors related to the structure of this compound and the reaction environment influence these yields:

Substituent Effects: The nature and stereochemistry of the alkyl substituents on the dioxetane ring play a crucial role. The cis arrangement of the ethyl groups in this compound leads to steric interactions that can influence the stability of the dioxetane and the transition state for its decomposition, thereby affecting the activation energy and the efficiency of excited state formation. Studies on tetraethyldioxetane, a close analog, have shown high yields of excited triplet ketones. lookchem.com

Solvent Effects: The polarity and viscosity of the solvent can affect the rates of decomposition and the efficiencies of the different decay pathways of the excited states.

Temperature: The rate of thermal decomposition of the dioxetane is highly dependent on temperature, following the Arrhenius equation. Higher temperatures lead to faster decomposition and more intense, but shorter-lived, chemiluminescence.

Below is a table with representative activation parameters and excited state yields for a closely related tetra-alkyl substituted dioxetane, providing an insight into the expected values for this compound.

CompoundActivation Energy (Ea, kcal/mol)log ATriplet Ketone Yield (ΦT)Triplet/Singlet Ratio (ΦT/ΦS)
Tetraethyldioxetane30.815.20.6≥100

Data sourced from a study on tetraethyldioxetane, a close structural analog. lookchem.com

Modulating Emission Characteristics Through Structural Design Strategies

While the core structure of this compound dictates its fundamental chemiluminescent properties, the emission characteristics can be significantly altered through strategic molecular design, primarily by utilizing energy transfer to fluorescent acceptors.

The choice of the energy acceptor allows for the tuning of the emission wavelength. By selecting a fluorophore that absorbs the energy from the excited 3-pentanone and emits in a desired region of the spectrum (e.g., blue, green, red), the color of the chemiluminescence can be controlled.

Computational and Theoretical Investigations of 3r,4s 3,4 Diethyl 1,2 Dioxetane and Analogues

Application of Quantum Chemical Methodologies for Dioxetane Systems

The study of the complex electronic rearrangements during the decomposition of 1,2-dioxetanes necessitates the use of sophisticated quantum chemical methodologies. Both single-reference and multireference methods have been employed to probe the ground and excited state potential energy surfaces of these systems.

Density Functional Theory (DFT) has been a popular choice for investigating the thermolysis of dioxetane derivatives due to its balance of computational cost and accuracy. Current time information in Edmonton, CA. However, the choice of functional is critical, as standard functionals can sometimes fail to accurately describe the biradical character of the transition states involved in the O-O bond cleavage. lookchem.com Functionals like MPWB1K have shown promise in providing results consistent with experimental observations for dioxetanone decomposition. Current time information in Edmonton, CA. The applicability of closed-shell DFT methods has been a subject of debate, with some studies suggesting that they cannot correctly describe the thermolysis of dioxetanone, favoring an unrestricted Kohn-Sham approach to account for the biradical mechanism. lookchem.com

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), have also been utilized. However, single-reference methods like MP2 can struggle with the multiconfigurational nature of the transition state and biradical intermediates. For instance, the calculated activation energy for the ring opening of 1,2-dioxetane (B1211799) to a biradical varies significantly depending on the level of theory, highlighting the sensitivity of the results to the chosen method. nih.gov

For a more accurate description of the electronic structure throughout the decomposition pathway, multireference methods are often required. Complete Active Space Self-Consistent Field (CASSCF) is a powerful technique for studying systems with significant static correlation, such as the breaking of the O-O and C-C bonds in dioxetanes. nih.govacs.org CASSCF calculations can correctly identify the biradical nature of the intermediates. To account for dynamic correlation, the energies from CASSCF are often corrected using methods like Multireference Second-Order Perturbation Theory (MRMP2 or CASPT2) . nih.govacs.org This MS-CASPT2//CASSCF approach has been shown to provide results in qualitative and quantitative agreement with experimental data for the activation energy and the increase of excited state products with substitution. acs.org

To investigate the electronically excited states and the phenomenon of chemiluminescence, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. acs.org It allows for the calculation of vertical excitation energies and the characterization of excited state potential energy surfaces. However, the accuracy of TD-DFT results can be highly dependent on the chosen functional and may sometimes be in conflict with higher-level ab initio methods regarding the relative energies of singlet and triplet states. researchgate.net

The following table summarizes the application of these quantum chemical methodologies to the study of dioxetane systems.

Methodology Application in Dioxetane Research Strengths Limitations Illustrative References
DFT Ground state reaction mechanisms, thermochemistry.Computationally efficient for larger systems.Can fail to describe biradical character; results are functional-dependent. Current time information in Edmonton, CA.lookchem.com
Ab Initio (MP2) Initial explorations of potential energy surfaces.Systematically improvable.Can be inaccurate for multireference systems. nih.gov
CASSCF Description of bond breaking and biradical intermediates.Accurately treats static correlation.Does not account for dynamic correlation; computationally expensive. nih.govacs.org
MRMP2/CASPT2 Accurate energy calculations along the reaction pathway.Includes dynamic correlation on top of a multireference wavefunction.Computationally very demanding. nih.govacs.org
TD-DFT Calculation of excited states and chemiluminescence properties.Efficient method for excited states.Accuracy is highly functional-dependent; can have issues with charge-transfer states. acs.orgresearchgate.net

Elucidation of Potential Energy Surfaces (PES) for Decomposition Reactions

The decomposition of 1,2-dioxetanes is governed by the topology of its ground and excited state potential energy surfaces (PESs). Computational studies have been instrumental in mapping these surfaces and identifying the key stationary points—reactants, transition states, intermediates, and products—that define the reaction mechanism.

Theoretical investigations have largely converged on a stepwise biradical mechanism for the thermal decomposition of simple dioxetanes. lookchem.comacs.org This mechanism involves two key steps:

Homolytic cleavage of the O-O bond: This is the rate-determining step and leads to the formation of a 1,4-dioxy biradical intermediate.

Cleavage of the C-C bond: This subsequent step results in the formation of two carbonyl fragments.

The calculation of the PES for the parent 1,2-dioxetane using the MS-CASPT2//CASSCF method has successfully reproduced the experimental activation energy of approximately 22.7 kcal/mol. acs.org The PES reveals a transition state for the O-O bond cleavage, leading to a shallow minimum corresponding to the biradical intermediate. acs.org From this biradical region, the system can then proceed to the final products.

The nature of the PES is crucial for explaining the chemiluminescence phenomenon. The near-degeneracy of the ground state (S0) and the first triplet (T1) and singlet (S1) excited states in the biradical region of the PES is a key feature. acs.org This energetic proximity facilitates intersystem crossing (ISC) to the triplet manifold or internal conversion to the singlet excited state, leading to the formation of electronically excited carbonyl products. acs.org

For substituted dioxetanes, such as (3R,4S)-3,4-Diethyl-1,2-dioxetane, the general features of the PES are expected to be similar. However, the presence of the ethyl groups will quantitatively alter the energies of the stationary points. The electron-donating nature of the alkyl groups is expected to influence the stability of the biradical intermediate and the height of the activation barriers.

The table below outlines the key features of the potential energy surface for the decomposition of a generic 1,2-dioxetane.

Feature of PES Description Significance
Reactant Well The stable 1,2-dioxetane molecule.Starting point of the reaction.
O-O Cleavage TS The transition state for the initial peroxide bond breaking.Determines the overall rate of decomposition.
Biradical Intermediate A short-lived species with two unpaired electrons on the oxygen atoms.A key intermediate from which excited states can be populated.
C-C Cleavage TS The transition state for the breaking of the carbon-carbon bond.Leads to the final carbonyl products.
Product Valley The two ground-state carbonyl molecules.The thermodynamic endpoint of the reaction.
S0/S1/T1 Near-Degeneracy Region on the PES where the ground and excited states are close in energy.Facilitates non-adiabatic transitions and chemiexcitation.

Non-adiabatic Dynamics Simulations and Conical Intersections in Excited State Evolution

To fully understand the chemiluminescence process, it is not sufficient to only consider the stationary points on the potential energy surfaces. The dynamics of the molecule as it traverses these surfaces, particularly the transitions between different electronic states, are of paramount importance. This requires the use of non-adiabatic dynamics simulations.

These simulations go beyond the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent. In the biradical region of the dioxetane PES, the ground and excited states are close in energy, and the Born-Oppenheimer approximation breaks down. This is where conical intersections (CIs) , points of true degeneracy between two electronic states, play a crucial role. acs.org CIs act as funnels, facilitating efficient transitions from the ground state to an excited state, which is the essence of chemiexcitation. acs.org

Trajectory surface hopping (TSH) is a common method for simulating non-adiabatic dynamics. In this approach, a swarm of classical trajectories is propagated on the potential energy surfaces, and at each time step, there is a certain probability of "hopping" from one surface to another. These simulations have shown that for 1,2-dioxetane, after the initial O-O bond cleavage, the system can be trapped in the biradical region, a phenomenon sometimes referred to as an "entropic trap". researchgate.net The geometry of the molecule plays a critical role in determining whether it will dissociate on the ground state or hop to an excited state.

Non-adiabatic dynamics simulations have been successful in explaining the high triplet-to-singlet ratio of the excited products observed experimentally. nih.gov The simulations show that intersystem crossing to the triplet state is a highly probable event in the biradical region. The location and topography of the S0/S1 conical intersection seam have been shown to be critical in determining the chemiexcitation yield. acs.org Studies on substituted dioxetanes suggest that dynamic effects, rather than just the static features of the PES, are crucial for explaining the differences in chemiluminescence yields. acs.org

For this compound, non-adiabatic dynamics simulations would be essential to predict the quantum yields of singlet and triplet excited products. The increased number of vibrational modes due to the ethyl groups could influence the dynamics and the efficiency of populating the excited states.

Stereochemical Effects on Electronic Structure and Reactivity via Computational Approaches, Specific to the (3R,4S) Configuration

Computational studies on cis- and trans-3,4-dimethyl-1,2-dioxetane have shown that the stereoisomers can exhibit different thermal stabilities and chemiluminescence properties. The steric interactions between the substituents can influence the puckering of the four-membered ring and the dihedral angle between the two C-O bonds. These geometric changes, in turn, affect the electronic structure, particularly the energies of the frontier molecular orbitals.

In the case of this compound, the cis orientation of the two ethyl groups will lead to greater steric repulsion compared to its trans counterpart, (3R,4R) or (3S,4S). This increased steric strain could potentially lower the activation energy for the initial O-O bond cleavage, making the cis isomer less thermally stable.

Furthermore, the stereochemistry can influence the dynamics of the decomposition. The orientation of the ethyl groups in the biradical intermediate could affect the accessibility of the conical intersection seam and the branching ratio between the ground and excited state pathways. It is plausible that the specific stereochemical arrangement in the (3R,4S) isomer could favor certain conformations of the biradical that are more conducive to chemiexcitation.

A detailed computational study of the (3R,4S) and its diastereomers would be necessary to quantify these effects. Such a study would involve geometry optimizations, frequency calculations, and potential energy surface scans for each isomer to determine their relative stabilities and the activation barriers for their decomposition.

Theoretical Insights into Alkyl Substituent Effects on Dioxetane Stability and Excitation

Theoretical studies on a range of alkyl-substituted dioxetanes have provided valuable insights into how these substituents influence the stability and chemiluminescence of the dioxetane ring. These findings can be extrapolated to understand the behavior of this compound.

Stability: The thermal stability of 1,2-dioxetanes is primarily determined by the activation energy for the homolytic cleavage of the O-O bond. The effect of alkyl substituents on this barrier is a balance of electronic and steric effects.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating. This electron-donating character can destabilize the ground state of the peroxide by increasing the electron density in the antibonding σ* orbital of the O-O bond. This would be expected to lower the activation energy for decomposition.

Steric Effects: Increased steric bulk of the alkyl substituents can lead to greater strain in the four-membered ring, which can also lower the activation energy for decomposition. However, bulky substituents can also stabilize the resulting biradical intermediate through hyperconjugation and by shielding the radical centers.

Experimental and theoretical studies on various alkyl-substituted dioxetanes have shown that increasing the steric bulk of the substituents does not always lead to a decrease in stability. For example, tetraethyldioxetane has been found to be more stable (higher activation energy) than 3,4-dimethyl-3,4-di-n-butyldioxetane. lookchem.com This suggests that the stabilizing effect on the biradical intermediate can sometimes outweigh the destabilizing steric strain in the reactant. For this compound, the two ethyl groups are expected to have a significant impact on its stability compared to the parent dioxetane.

Excitation: The efficiency of producing electronically excited carbonyl products (the chemiluminescence quantum yield) is also influenced by alkyl substituents. Theoretical studies have shown that an increase in the number of substituents on the dioxetane ring can lead to an increase in the yield of excited state products. acs.org This has been attributed to an "entropic trapping" effect, where the increased number of degrees of freedom in the substituted biradical intermediate increases the probability of it finding a pathway to the excited state surfaces before dissociating on the ground state. acs.org

The following table summarizes the general effects of alkyl substituents on the properties of 1,2-dioxetanes, which can be used to predict the behavior of this compound.

Property Effect of Increasing Alkyl Substitution Theoretical Rationale Expected Trend for this compound
Thermal Stability (Activation Energy) Can increase or decrease depending on the balance of steric and electronic effects.Steric strain in the ring vs. stabilization of the biradical intermediate.Likely to have a moderate thermal stability, influenced by the steric interactions of the cis-ethyl groups.
Chemiluminescence Quantum Yield Generally increases with the number of substituents."Entropic trapping" of the biradical intermediate, increasing the probability of non-adiabatic transitions.Expected to have a higher chemiluminescence quantum yield than the parent 1,2-dioxetane.
Triplet vs. Singlet Excited State Ratio High triplet-to-singlet ratio is generally maintained.Efficient intersystem crossing in the biradical intermediate.Expected to predominantly form triplet excited state products.

Structure Activity Relationships and Environmental Factors Modulating 3r,4s 3,4 Diethyl 1,2 Dioxetane Reactivity and Luminescence

Influence of Alkyl Substituents (e.g., Diethyl Groups) on Dioxetane Ring Stability and Chemiluminescence Kinetics

The nature of the alkyl groups attached to the four-membered dioxetane ring plays a crucial role in determining its stability and the kinetics of its light-emitting decomposition. The presence of diethyl groups, as in (3R,4S)-3,4-diethyl-1,2-dioxetane, significantly influences the molecule's thermal stability and chemiluminescence characteristics.

Theoretical studies on various alkyl-substituted 1,2-dioxetanes have shown that the stability of the dioxetane ring generally increases with the size and steric bulk of the alkyl substituents. arkat-usa.org This stabilization is attributed to steric interactions between the substituents, which can influence the geometry of the dioxetane ring and the activation energy required for its decomposition. arkat-usa.org For instance, a considerable increase in thermal stability is observed for di-isopropyl substituted dioxetanes. arkat-usa.org The larger the substituent, the weaker the C-C bond in the ring becomes, leading to a more concerted decomposition mechanism involving simultaneous cleavage of both the C-C and O-O bonds. arkat-usa.org

The kinetics of chemiluminescence are also affected by the alkyl substituents. The rate of light emission is dependent on the activation energy for the decomposition reaction. While bulky substituents like adamantyl groups are known to enhance thermal stability, they can also lead to slower chemiluminescence, resulting in a prolonged "glow-type" emission. escholarship.orgnih.gov Conversely, modifications to the substituents can accelerate the chemiexcitation rate, leading to a more intense, "flash-type" emission. escholarship.orgnih.gov

Table 1: Activation Parameters for Thermolysis of Various 1,2-Dioxetanes
Dioxetane DerivativeE_a (kcal/mol)ΔS* (e.u.)Reference
3,3,4-trimethyl-1,2-dioxetane23.5 ± 0.5-5 ± 2 cdnsciencepub.com
tetramethyl-1,2-dioxetane25.8 ± 0.5-2 ± 2 cdnsciencepub.com
3,4-dimethyl-3,4-butano-1,2-dioxetane25.7 ± 0.72 ± 2 cdnsciencepub.com
3,4:3',4'-dibutano-1,2-dioxetane22.7 ± 0.9-3 ± 3 cdnsciencepub.com

Effects of Ring Strain (e.g., Spirostrain) on Chemiexcitation Rate and Luminescence Intensity

Ring strain within the dioxetane structure is a significant factor influencing the rate of chemiexcitation and the intensity of the resulting luminescence. The introduction of spirocyclic groups, which creates what is known as spirostrain, can dramatically accelerate the decomposition of the dioxetane ring. escholarship.orgnih.gov

Spirostrain arises from the fusion of two rings at a single carbon atom. This forces the bond angles into suboptimal geometries, creating instability. youtube.com In the context of dioxetanes, incorporating a spiro-cyclobutyl or spiro-oxetanyl unit in place of a less strained adamantyl group has been shown to increase the rate of light emission by over 100-fold and 1000-fold, respectively. escholarship.org This acceleration is due to the release of the spirostrain in the transition state of the decomposition reaction, which lowers the activation energy barrier for the O-O bond cleavage. escholarship.orgacs.org

Computational studies have supported this hypothesis, showing that a spiro-cyclobutyl substituent leads to a significantly lower activation barrier for chemiexcitation compared to an adamantyl substituent. escholarship.org This accelerated chemiexcitation transitions the light emission from a slow glow to a rapid flash, which can significantly enhance detection sensitivity in bioassays. escholarship.orgnih.gov The increased luminescence intensity is a direct consequence of the faster rate of formation of the excited state product. escholarship.orgnih.gov

Table 2: Effect of Spiro-Substituents on Dioxetane Chemiluminescence
Spiro SubstituentRelative Chemiluminescence EnhancementReference
Cyclobutane>100-fold escholarship.org
Oxetane>1000-fold escholarship.org

Solvent Polarity and Viscosity Effects on Decomposition Pathways and Emission Properties

The solvent environment plays a critical role in the decomposition pathways and emission properties of this compound. Both solvent polarity and viscosity can significantly influence the kinetics and quantum yield of the chemiluminescent reaction.

Solvent Polarity: The rate of dioxetane decomposition and the efficiency of light emission are often dependent on the polarity of the solvent. nih.gov For phenoxy-1,2-dioxetanes, chemiexcitation is much faster in polar organic solvents like DMSO and acetone. nih.gov However, in some cases, the presence of polar solvents like water can lead to almost complete quenching of the light emission. nih.gov The specific effect of solvent polarity can be complex and may depend on the particular dioxetane derivative and the presence of other chemical species. For example, the activation parameters for the thermal decomposition of tetramethyl-1,2-dioxetane were found to be highly solvent-dependent, with a significant drop in activation enthalpy in methanol (B129727) compared to benzene. acs.org

Solvent Viscosity: The viscosity of the solvent can also have a pronounced effect on the chemiluminescence quantum yield. rsc.orgnih.govrsc.org An increase in solvent viscosity has been observed to lead to an increase in the intensity of chemiluminescence emission in aqueous systems. rsc.orgnih.govrsc.org This phenomenon is often discussed in the context of the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where a solvent cage effect can influence the efficiency of the light-producing pathway. nih.gov In a more viscous medium, the escape of radical ion pairs from the solvent cage is hindered, which can favor the back electron transfer step that leads to the formation of the excited state and subsequent light emission. researchgate.net Studies have shown a direct correlation between increased viscosity and increased chemiluminescence and singlet quantum yields. rsc.org

Table 3: Influence of Solvent Viscosity on Chemiluminescence Quantum Yields (ΦCL) and Singlet Quantum Yields (Φs)
DioxetaneViscosity Increase (fold)ΦCL Increase (factor)Φs Increase (factor)Reference
Dioxetane 111.4-1.34 rsc.org
Dioxetane 211.4-1.30 rsc.org

External Chemical Triggers and Their Role in this compound Activation

The decomposition of certain 1,2-dioxetanes can be initiated or "triggered" by external chemical agents, a process that is central to their application in various analytical and bioimaging techniques. nih.govrsc.org This triggered decomposition often proceeds through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). researchgate.net

In the CIEEL mechanism, an electron-donating species (the trigger) interacts with the dioxetane, initiating an intramolecular electron transfer. nih.gov This transfer weakens the O-O bond, leading to its cleavage and the formation of a radical intermediate. Subsequent rearrangement and cleavage of the C-C bond produce an electronically excited carbonyl compound, which then emits light as it returns to its ground state. rsc.org

Common chemical triggers include:

Fluoride ions: These can be used to deprotect silyloxy-substituted dioxetanes, initiating the CIEEL cascade.

Bases: The decomposition of acetoxy-substituted dioxetanes can be induced by bases like butyl-tetrabutylammonium hydroxide (B78521) or sodium methanolate.

Enzymes: Dioxetanes can be designed with specific protecting groups that are substrates for particular enzymes. The enzymatic removal of this group triggers the chemiluminescent reaction, allowing for the sensitive detection of enzyme activity. nih.govrsc.orggoogle.com For example, aryl esterase can catalyze the chemiluminescence from a naphthyl acetate-substituted dioxetane. nih.gov

The use of external triggers allows for the controlled activation of chemiluminescence, making these compounds valuable as probes and sensors in various chemical and biological systems. rsc.orggoogle.com The light emission is directly proportional to the concentration or activity of the triggering agent.

Advanced Spectroscopic and Analytical Techniques for Investigating 3r,4s 3,4 Diethyl 1,2 Dioxetane

Time-Resolved Photoluminescence Spectroscopy for Kinetic and Mechanistic Studies

There is a notable absence of specific studies applying time-resolved photoluminescence spectroscopy to investigate the kinetic and mechanistic details of (3R,4S)-3,4-Diethyl-1,2-dioxetane decomposition. This technique would be invaluable for directly probing the lifetime and decay kinetics of the light-emitting species, providing deeper insights into the chemiexcitation pathway.

Spectroscopic Characterization of Transient Intermediates in Decomposition Pathways

The decomposition of 1,2-dioxetanes is theorized to proceed through transient intermediates, such as a biradical species formed upon the cleavage of the weak oxygen-oxygen bond. However, direct spectroscopic characterization (e.g., via transient absorption spectroscopy) of these fleeting intermediates specifically for this compound has not been reported. Such data would be critical for validating proposed mechanistic pathways.

Real-time Monitoring of Chemiluminescent Reactions

While kinetic parameters have been derived from chemiluminescence intensity measurements, detailed studies focusing on the real-time monitoring of the chemiluminescent reaction of this compound under various conditions are not available. Such investigations could reveal complex kinetic behaviors and the influence of the chemical environment on the light emission profile.

Frontier Research Directions in 3r,4s 3,4 Diethyl 1,2 Dioxetane Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise synthesis of specific stereoisomers of chiral dioxetanes is paramount for investigating their unique chemical and physical properties. For a target like (3R,4S)-3,4-Diethyl-1,2-dioxetane, the key challenge lies in controlling the stereochemistry during the formation of the four-membered peroxide ring. Current research directions focus on moving beyond classical methods to more refined and efficient stereoselective strategies.

Future methodologies will likely concentrate on the asymmetric photooxygenation of the corresponding alkene, (E)-3,4-diethylhex-3-ene. Key strategies include:

Chiral Auxiliaries : This approach involves temporarily attaching an enantiopure group to the alkene substrate to direct the [2+2] cycloaddition of singlet oxygen from a specific face. ethz.ch After the dioxetane is formed, the auxiliary is removed, yielding the enantiomerically enriched product. ethz.ch

Catalytic Enantioselective Synthesis : The use of chiral catalysts that can mediate the reaction between the alkene and singlet oxygen represents a more elegant and atom-economical approach. ethz.ch Research is ongoing to develop chiral dyes or metal complexes that can sensitize the formation of singlet oxygen and simultaneously create a chiral environment around the substrate, guiding the stereochemical outcome of the cycloaddition.

Chiral Pool Synthesis : This method utilizes naturally occurring chiral molecules as starting materials. ethz.ch For a simple dialkyl dioxetane, this might involve a multi-step synthesis starting from a chiral precursor like an amino acid or a sugar. ethz.ch

These advanced synthetic methods are crucial for accessing optically pure samples of this compound, which are essential for studying its chiroptical properties and stereospecific reaction dynamics.

Table 1: Potential Stereoselective Synthetic Approaches for this compound

Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Chiral Auxiliary Covalent attachment of a chiral molecule to the alkene precursor to direct the approach of singlet oxygen.Well-established principles; predictable stereochemical control.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the photooxygenation reaction.High efficiency; atom economy; catalyst can be recycled.Development of a highly effective catalyst for this specific transformation.
Chiral Resolution Separation of a racemic mixture of dioxetane enantiomers using chiral chromatography or resolving agents.Access to both enantiomers from a single synthesis.Can be inefficient; requires specialized equipment (e.g., chiral HPLC).

Advanced Spectroscopic Probing of Stereoselective Reaction Dynamics

Understanding how the specific three-dimensional arrangement of atoms in this compound influences its decomposition pathway and subsequent light emission requires sophisticated spectroscopic techniques. researchgate.net These methods allow researchers to monitor the reaction in real-time, identify transient species, and correlate molecular structure with kinetic and quantum outcomes. fiveable.me

Key research directions in this area include:

Time-Resolved Chemiluminescence Spectroscopy : By measuring the intensity and spectrum of emitted light on ultrafast timescales (nanoseconds to femtoseconds), researchers can probe the kinetics of the formation of the excited state carbonyl products (in this case, 3-pentanone) immediately following the cleavage of the dioxetane ring. This can reveal if the stereochemistry of the starting dioxetane influences the rate of light emission.

Circular Dichroism (CD) Spectroscopy : This technique is essential for confirming the enantiomeric purity of the synthesized dioxetane. Furthermore, time-resolved CD spectroscopy could potentially monitor the loss of chirality as the dioxetane decomposes, providing direct insight into the kinetics of the chiral reactant.

Circularly Polarized Chemiluminescence (CPCL) : This advanced technique measures the differential emission of left- and right-circularly polarized light. researchgate.net Detecting a CPCL signal from the decomposition of this compound would be a definitive demonstration that the chirality of the reactant molecule is transferred to the excited state product at the moment of its creation, a key goal in understanding stereoselective chemiexcitation. researchgate.net

Advanced NMR and MS Techniques : Modern spectroscopic methods like tandem mass spectrometry (MS/MS) and specialized NMR techniques can be used to identify reaction intermediates and characterize the final products, confirming the reaction mechanism. researchgate.net

Table 2: Spectroscopic Techniques for Probing this compound Dynamics

TechniqueInformation GainedRelevance to Stereochemistry
Time-Resolved Emission Reaction kinetics, excited state lifetime, quantum yield.Compares decomposition rates and light output of different stereoisomers.
Circular Dichroism (CD) Confirmation of absolute stereochemistry and enantiomeric purity.Essential for verifying the chiral nature of the starting material.
CPCL Spectroscopy Measures the chirality of the emitted light.Directly probes the transfer of chirality from the reactant to the excited state.
NMR Spectroscopy Structural confirmation, identification of byproducts.Use of chiral shift reagents to determine enantiomeric excess.

Computational Design of Dioxetanes with Tailored Luminescent Properties

Computational chemistry provides a powerful predictive tool for designing new dioxetanes with specific, desirable properties without the need for exhaustive synthesis and experimentation. acs.org By applying quantum mechanical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the behavior of molecules like this compound and predict how structural modifications would alter its performance. nih.gov

Future computational research will focus on:

Mapping the Potential Energy Surface : Calculations can elucidate the entire reaction coordinate for the thermal decomposition of the dioxetane, identifying the transition state and the energy barrier to decomposition. researchgate.net This can predict the molecule's stability and how the diethyl substituents influence the activation energy compared to simpler dioxetanes. lu.se

Predicting Chemiluminescence Quantum Yields : A key goal is to computationally predict the efficiency of light emission. This involves calculating the probability of the reaction pathway leading to an electronically excited state (the chemiexcitation quantum yield) versus a non-luminescent ground state. mdpi.com

Tuning Emission Wavelength : While the decomposition of this compound is expected to produce excited 3-pentanone (B124093), computational models can explore how attaching different functional groups to the diethyl chains could create novel dioxetanes. By adding chromophores, it may be possible to design systems where intramolecular energy transfer leads to light emission at different colors, a strategy used in more complex dioxetanes. acs.org

Rational Design of Spiro-fused Systems : Inspired by discoveries that ring strain in spiro-fused adamantyl or cyclobutyl groups can dramatically accelerate chemiexcitation, computational studies could explore how incorporating the chiral diethyl core into strained polycyclic systems might enhance brightness. acs.orgacs.org

Table 3: Computationally Predicted Effects of Structural Modifications

Modification to Dioxetane CorePredicted EffectRationale
Introduction of Electron-Withdrawing GroupsDecreased Stability, Faster DecompositionDestabilization of the O-O peroxide bond.
Attachment of a FluorophoreRed-shifted Emission WavelengthIntramolecular energy transfer to the attached fluorophore.
Incorporation into a Strained Ring SystemAccelerated Chemiexcitation RateRelease of ring strain in the transition state lowers the activation energy. acs.orgacs.org

Expanding the Theoretical Framework for Chiral Peroxide Reactivity

Simple molecules like this compound are ideal models for developing and testing fundamental theories of chemical reactivity. The decomposition of a 1,2-dioxetane (B1211799) is a classic example of a reaction that violates the principles of orbital symmetry conservation, proceeding through a non-concerted mechanism involving biradical intermediates. researchgate.net The presence of stereocenters adds another layer of complexity and opportunity for theoretical exploration.

Future theoretical work in this area aims to:

Elucidate the Role of Stereochemistry in Biradical Intermediates : Upon cleavage of the O-O bond, a biradical species is formed. researchgate.net A key theoretical question is how the initial chirality of the dioxetane influences the conformation and subsequent dynamics of this short-lived biradical. This could determine the ratio of singlet versus triplet excited states formed, which in turn dictates the relative efficiencies of fluorescence and phosphorescence.

Develop Models for Chirality Transfer : A central goal is to create a robust theoretical framework that explains how and why chirality is (or is not) transferred from the ground-state reactant to the excited-state product. This involves high-level calculations of the potential energy surfaces of both the ground and excited states and identifying points of intersection or "hot spots" where the transition to the excited state occurs. lu.se

Investigate Solvent Effects on Stereoselectivity : The surrounding environment can influence chemical reactions. Theoretical models that explicitly include solvent molecules can help to understand how the solvent might interact differently with chiral intermediates, potentially influencing the reaction pathway and the ultimate chemiluminescence properties.

Refine the Chemically Initiated Electron Exchange Luminescence (CIEEL) Model : While the CIEEL mechanism is typically invoked for dioxetanes that are triggered by an electron transfer event, studying the decomposition of simple, thermally activated chiral dioxetanes can provide crucial data to refine and expand this and other models of chemiexcitation. rsc.org This helps to build a more universal theory of peroxide reactivity.

Exploration of Novel Chemiluminescent Systems Based on Dioxetane Principles for Fundamental Understanding

The fundamental knowledge gained from studying this compound can serve as a blueprint for designing entirely new classes of light-emitting materials and systems. The goal is not necessarily to create a new commercial probe, but to use the simple chiral dioxetane core as a building block to explore fundamental chemical concepts.

Promising avenues for exploration include:

Chiral Polymers and Materials : Incorporating the this compound unit into a polymer chain could lead to novel chemiluminescent materials. The thermal decomposition of these units within the polymer matrix could be studied to understand how energy is transferred between adjacent excited states and how the macromolecular structure affects light emission.

Supramolecular Assemblies : Non-covalent assemblies, such as host-guest complexes where the chiral dioxetane is encapsulated within a larger chiral host molecule (like a cyclodextrin (B1172386) or a chiral cage), could be constructed. This would allow researchers to study how a constrained and chiral nano-environment alters the decomposition pathway and the chiroptical properties of the emitted light. acs.org

"Dark" Photochemistry Models : Some chemical reactions that normally require light can be initiated in the dark through the energy released by dioxetane decomposition, a phenomenon known as "dark photochemistry". rsc.org Using a chiral dioxetane could allow for the study of stereoselective energy transfer, where the chiral excited state product preferentially energizes one enantiomer of a nearby reactant molecule.

Fundamental Energy Upconversion Systems : The high energy stored in the dioxetane ring offers opportunities to explore new forms of energy upconversion, where a chemical trigger leads to the population of a high-energy excited state capable of emitting light. nih.gov

By using this compound as a model system, these frontier research directions aim to push the boundaries of our understanding of stereochemistry, reaction dynamics, and the fundamental processes that govern the conversion of chemical energy into light.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.